molecular formula C10H11NO2 B13097410 2-Methoxy-1-methylindolin-3-one

2-Methoxy-1-methylindolin-3-one

Cat. No.: B13097410
M. Wt: 177.20 g/mol
InChI Key: SPIVVSBYKFNXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-methylindolin-3-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-Methoxy-1-methylindolin-3-one typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another approach is the Sonogashira reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxy-1-methylindolin-3-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-1-methylindolin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methylindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

2-methoxy-1-methyl-2H-indol-3-one

InChI

InChI=1S/C10H11NO2/c1-11-8-6-4-3-5-7(8)9(12)10(11)13-2/h3-6,10H,1-2H3

InChI Key

SPIVVSBYKFNXAU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(=O)C2=CC=CC=C21)OC

Origin of Product

United States

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